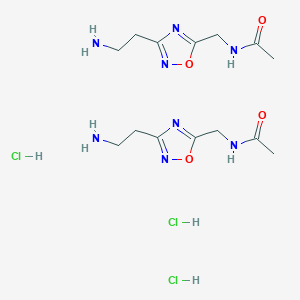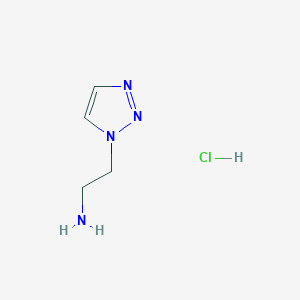![molecular formula C9H8ClN3O3 B1405258 2-(4-オキソピリド[2,3-d]ピリミジン-3(4H)-イル)酢酸塩酸塩 CAS No. 1820666-53-2](/img/structure/B1405258.png)
2-(4-オキソピリド[2,3-d]ピリミジン-3(4H)-イル)酢酸塩酸塩
概要
説明
2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a pyrido[2,3-d]pyrimidine core, makes it a valuable target for synthetic chemists.
科学的研究の応用
2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: Its properties make it useful in the development of new materials with specific characteristics.
作用機序
Target of Action
Similar compounds, pyrido[2,3-d]pyrimidines, are known to inhibitdihydrofolate reductase (DHFR) , mTOR kinase , and cyclin-dependent kinases (CDKs) . These targets play crucial roles in cell division and growth, making them potential targets for anti-tumor, antibacterial, and antifungal activities .
Mode of Action
Inhibition of these enzymes can lead to the disruption of cell division and growth, potentially explaining the observed anti-tumor, antibacterial, and antifungal activities .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with its targets. For instance, inhibition of DHFR can disrupt the folate pathway, which is essential for DNA synthesis and cell division . Similarly, inhibition of mTOR kinase can affect the mTOR signaling pathway, which regulates cell growth and metabolism . Lastly, inhibition of CDKs can disrupt the cell cycle, leading to cell growth arrest .
Result of Action
The result of the compound’s action is likely related to its inhibitory effects on its targets. By inhibiting DHFR, mTOR kinase, and CDKs, the compound can disrupt cell division and growth, leading to potential anti-tumor, antibacterial, and antifungal effects .
生化学分析
Biochemical Properties
2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including dihydrofolate reductase (DHFR) and mTOR kinase . The interaction with DHFR inhibits the enzyme’s activity, leading to a decrease in the synthesis of tetrahydrofolate, a cofactor essential for DNA synthesis and repair . Additionally, the compound’s interaction with mTOR kinase inhibits cell growth and proliferation by blocking the mTOR signaling pathway .
Cellular Effects
The effects of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . It also affects gene expression by downregulating the expression of genes involved in cell growth and survival .
Molecular Mechanism
At the molecular level, 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride exerts its effects through several mechanisms. It binds to the active site of DHFR, inhibiting its activity and leading to a decrease in tetrahydrofolate levels . This inhibition disrupts DNA synthesis and repair, ultimately leading to cell death . The compound also inhibits mTOR kinase by binding to its active site, blocking the mTOR signaling pathway and preventing cell growth and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell growth and proliferation .
Dosage Effects in Animal Models
The effects of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits cell growth and proliferation without causing significant toxicity . At high doses, the compound can cause adverse effects, including toxicity and damage to healthy tissues . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses .
Metabolic Pathways
2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as DHFR and mTOR kinase, affecting metabolic flux and metabolite levels . The compound’s inhibition of DHFR disrupts the folate cycle, leading to a decrease in tetrahydrofolate levels and affecting DNA synthesis and repair . Additionally, the inhibition of mTOR kinase affects cellular metabolism by blocking the mTOR signaling pathway .
Transport and Distribution
Within cells and tissues, 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall efficacy .
Subcellular Localization
The subcellular localization of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations enhance the compound’s ability to interact with its target enzymes and proteins, increasing its efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the Knoevenagel-Michael cyclocondensation of barbituric acid, malononitrile, and arylaldehyde derivatives . This reaction is carried out in aqueous ethanol at room temperature, using photo-excited state functions generated from Na2 eosin Y as direct hydrogen atom transfer (HAT) catalysts under visible light-mediated conditions .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized to ensure high yields, energy efficiency, and operational simplicity. The use of non-metallic organic dyes like Na2 eosin Y is advantageous due to their affordability and ecological benefits . The reaction can be scaled up to gram quantities, indicating its potential for industrial application .
化学反応の分析
Types of Reactions
2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrido[2,3-d]pyrimidine compounds.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.
Pyrano[2,3-d]pyrimidine scaffolds:
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These compounds are known for their antimicrobial properties and are structurally related to 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride.
Uniqueness
2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3.ClH/c13-7(14)4-12-5-11-8-6(9(12)15)2-1-3-10-8;/h1-3,5H,4H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRSJFRTJZSNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN(C2=O)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B1405187.png)
![3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405188.png)
![6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405189.png)





